(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Overview
Description
The compound (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a complex organic molecule that features a combination of a morpholinosulfonyl group and a pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents tailored for the reaction conditions, as well as the implementation of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions will vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry
In chemistry, (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine
In biology and medicine, this compound has shown potential as a kinase inhibitor, which makes it a valuable candidate for the development of anti-cancer drugs. Its ability to inhibit specific enzymes involved in cell signaling pathways can help in the treatment of various cancers .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as:
- 4-aminopyrrolo[2,3-d]pyrimidine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets (4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone apart from these similar compounds is its unique combination of a morpholinosulfonyl group and a pyrrolopyrimidine core. This unique structure imparts specific biological activities and chemical reactivity that make it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-17(20-10-14-9-18-12-19-16(14)11-20)13-1-3-15(4-2-13)26(23,24)21-5-7-25-8-6-21/h1-4,9,12H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKUQHWRXQINEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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